molecular formula C26H27ClF3N3O3 B11937007 LDE-225 HCl

LDE-225 HCl

Cat. No.: B11937007
M. Wt: 522.0 g/mol
InChI Key: CCOBSFIJWZCPMV-OKZTUQRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LDE-225 Hydrochloride involves multiple steps, starting from the preparation of key intermediates. The process typically includes the formation of a pyridine derivative, followed by coupling with a benzamide derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods: In industrial settings, the production of LDE-225 Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The compound is typically synthesized in large reactors, followed by purification steps such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: LDE-225 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

LDE-225 Hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: LDE-225 Hydrochloride is unique in its high selectivity and oral bioavailability compared to other Smoothened inhibitors. It has shown significant efficacy in clinical trials and is approved for use in patients with advanced basal-cell carcinoma . Vismodegib and Cyclopamine, while effective, have different pharmacokinetic profiles and may not be as suitable for all patients .

Properties

Molecular Formula

C26H27ClF3N3O3

Molecular Weight

522.0 g/mol

IUPAC Name

N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;hydrochloride

InChI

InChI=1S/C26H26F3N3O3.ClH/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);1H/t16-,17+;

InChI Key

CCOBSFIJWZCPMV-OKZTUQRJSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.Cl

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.